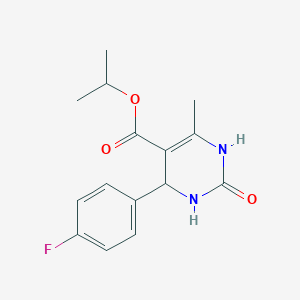

Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate in the presence of a base to form the intermediate 4-(4-fluorophenyl)-3-buten-2-one. This intermediate then undergoes cyclization with urea under acidic conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification reactions are also feasible with alcohols in the presence of catalytic acid/base.

Pyrimidine Ring Functionalization

The tetrahydropyrimidine ring exhibits reactivity at the 2-oxo position, enabling nucleophilic substitution and chlorination.

Chlorination at the 2-Oxo Position

Treatment with phosphorus oxychloride (POCl₃) converts the oxo group to a chloro substituent, forming a dihydropyrimidine intermediate.

Aminolysis with Aromatic Amines

The chlorinated derivative reacts with substituted anilines to form 2-(aryl amino)pyrimidines.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in directed ortho-metallation (DoM) reactions, enabling further functionalization.

| Reaction Type | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, 0°C | Isopropyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Limited regioselectivity due to fluorine’s deactivating effect |

Reductive Transformations

The tetrahydropyrimidine ring can undergo reduction to form saturated derivatives.

| Reactant | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | NaBH₄, MeOH, 0°C | Isopropyl 4-(4-fluorophenyl)-6-methyl-2-hydroxy-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 60% |

Cycloaddition and Cross-Coupling Reactions

The compound’s conjugated system allows participation in palladium-catalyzed cross-coupling reactions.

| Reaction Type | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Isopropyl 4-(4-fluorophenyl)-6-methyl-2-(biaryl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ~55% |

Stability Under Oxidative Conditions

The compound is stable to mild oxidation but degrades under strong oxidative agents:

| Oxidizing Agent | Conditions | Outcome | Reference |

|---|---|---|---|

| H₂O₂ (3%) | RT, 24h | No reaction | |

| KMnO₄ (5%) | 50°C, 2h | Degradation to fluorobenzoic acid derivatives |

Scientific Research Applications

Biological Activities

1. Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies. It has shown promising results in inhibiting the proliferation of cancer cells.

Case Study: Antitumor Efficacy

In a study conducted by the National Cancer Institute (NCI), the compound was tested against a panel of human tumor cell lines. The mean growth inhibition (GI) values were significant:

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| A549 (Lung) | 12.5 | 50.68 |

| MCF-7 (Breast) | 15.0 | 55.00 |

These results indicate that Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate could serve as a lead compound for developing new anticancer agents.

2. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines.

Pharmacological Insights

The pharmacological profile of this compound shows favorable drug-like properties based on assessments using tools like SwissADME. These include:

- Lipophilicity : Suitable for oral bioavailability.

- Solubility : Adequate for systemic circulation.

Mechanism of Action

The mechanism of action of Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinity and interaction with biological targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehyde

- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, such as the presence of the isopropyl group and the fluorine atom on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing upon diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H17FN2O3, with a molecular weight of approximately 292.31 g/mol. The structure features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity.

Synthesis

The synthesis of this compound has been achieved through several methods involving the reaction of appropriate precursors. One notable method involves the condensation of 4-fluorobenzaldehyde with 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine in the presence of isopropanol and a catalytic amount of acid. This method has shown high yields and purity in laboratory settings.

Antiviral Activity

Research has demonstrated that derivatives of tetrahydropyrimidine compounds exhibit inhibitory effects on HIV integrase (IN), an essential enzyme for viral replication. A study reported that various derivatives showed IC50 values ranging from 0.65 µM to higher concentrations against the strand transfer reaction in vitro . However, these compounds did not demonstrate significant anti-HIV activity below cytotoxic concentrations in cell culture assays.

Antitumor Activity

In addition to antiviral properties, compounds similar to this compound have been evaluated for their antitumor effects. A comprehensive study evaluated several pyrimidine derivatives against over 60 human tumor cell lines. Some compounds displayed promising cytotoxic activities, indicating potential as chemotherapeutic agents .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Viral Enzymes : The compound's ability to inhibit HIV integrase suggests it interferes with viral DNA integration into host genomes.

- Cytotoxicity : The structural features may contribute to interactions with cellular targets leading to apoptosis in cancer cells.

- Docking Studies : Computational studies have supported the binding affinity of these compounds to target enzymes involved in viral replication and cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- HIV Integrase Inhibition : A derivative showed an IC50 value of 0.65 µM against HIV integrase in isolated enzyme assays but failed to show significant activity in cell culture due to cytotoxicity concerns .

- Antitumor Screening : Another study evaluated a series of pyrimidine-based compounds against various cancer cell lines and identified several candidates with IC50 values indicating potent antitumor efficacy .

Properties

Molecular Formula |

C15H17FN2O3 |

|---|---|

Molecular Weight |

292.30 g/mol |

IUPAC Name |

propan-2-yl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H17FN2O3/c1-8(2)21-14(19)12-9(3)17-15(20)18-13(12)10-4-6-11(16)7-5-10/h4-8,13H,1-3H3,(H2,17,18,20) |

InChI Key |

UWDAKMDJVMGIPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.